3-(1,1-Difluoroethyl)phenol is an organic compound characterized by its unique structure, which includes a phenolic group substituted with a 1,1-difluoroethyl group at the third position. Its molecular formula is C8H8F2O, and it is classified as a phenolic compound. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine.
The synthesis of 3-(1,1-Difluoroethyl)phenol typically involves introducing the difluoroethyl group to a phenol derivative. Several methods are employed for this purpose:
These synthetic routes allow for the controlled introduction of the difluoroethyl group, which is crucial for achieving desired chemical properties and reactivity profiles.
The molecular structure of 3-(1,1-Difluoroethyl)phenol features a phenolic ring with a substituent at the ortho position. The structural data includes:
The presence of the difluoroethyl group significantly alters the electronic properties of the molecule, enhancing its stability and reactivity compared to non-fluorinated analogs.
3-(1,1-Difluoroethyl)phenol undergoes various chemical reactions due to its functional groups:
These reactions expand the utility of 3-(1,1-Difluoroethyl)phenol in synthetic organic chemistry.
The mechanism of action for 3-(1,1-Difluoroethyl)phenol involves its interaction with biological molecules and pathways. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it may modulate cell signaling pathways and gene expression due to its ability to form hydrogen bonds through its hydroxyl group and participate in nucleophilic reactions via its difluoroethyl substituent.
The physical and chemical properties of 3-(1,1-Difluoroethyl)phenol include:
These properties are influenced by the presence of fluorine atoms in the difluoroethyl group, which enhances both stability and reactivity.
3-(1,1-Difluoroethyl)phenol has several scientific applications:
The strategic incorporation of fluorine atoms and fluorinated motifs into organic molecules represents a cornerstone of modern medicinal chemistry and materials science. Among these motifs, difluoroalkyl groups—particularly those attached to aromatic systems—confer unique physicochemical properties that profoundly influence bioavailability, metabolic stability, and target binding affinity. 3-(1,1-Difluoroethyl)phenol exemplifies this class of compounds, serving as a structurally versatile synthon characterized by a phenol ring bearing a gem-difluoroethyl (–CHFCF₃) group at the meta position. This specific regiochemistry creates distinct electronic perturbations within the aromatic system, differentiating it from ortho or para isomers in terms of dipole orientation, hydrogen-bonding capacity, and steric accessibility. Unlike trifluoromethylated analogs, the CHFCF₃ group retains a moderately acidic C–H bond (pKa ≈ 26-28), enabling it to participate in weak hydrogen-bonding interactions while maintaining high lipophilic character [3]. As synthetic methodologies for regioselective fluoroalkylation have advanced, this compound has transitioned from a chemical curiosity to a valuable intermediate for constructing complex fluorinated architectures relevant to pharmaceutical discovery and advanced material design.
The investigation of difluoroalkyl motifs in bioactive molecules accelerated significantly in the late 20th century, driven by the recognition of fluorine’s ability to modulate pharmacokinetic and pharmacodynamic properties. Early approaches relied heavily on deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) to convert carbonyl groups into gem-difluoromethylene (–CF₂–) units [3]. While effective for simple aliphatic systems, these methods faced limitations in functional group tolerance and scalability, particularly for complex or heteroatom-rich molecules like phenols. The discovery of bioactive compounds containing difluoromethyl ethers (–OCF₂H) or thioethers (–SCF₂H), such as the proton-pump inhibitor pantoprazole® and the neuroprotective agent riluzole, highlighted the pharmacological potential of these motifs [3] [5]. Their success spurred the development of more refined synthetic tools capable of installing difluoroalkyl fragments—including the CHFCF₃ group—under milder conditions and with better control over regiochemistry. Key milestones included the advent of metal-catalyzed cross-coupling (e.g., using Cu or Pd) and the design of bench-stable reagents like 3,3-difluoroallyl ammonium salts (DFPAs) and sulfonium salts (DFASs) [1] [5]. These reagents enabled efficient gem-difluoroallylation (–CF₂CH=CH₂) of nucleophiles, which could be further elaborated to –CHFCF₃ groups via hydrogenation or functional group interconversion. Concurrently, advances in late-stage fluorofunctionalization allowed direct modification of complex scaffolds, positioning gem-difluoroethyl phenols as accessible targets for drug discovery campaigns focused on CNS disorders, oncology, and metabolic diseases [3] [5].
Table 1: Evolution of Key Difluoroalkylating Reagents and Their Impact on Bioactive Molecule Synthesis
Era | Reagent/Strategy | Key Advancement | Representative Bioactive Compound |
---|---|---|---|
1970s-1980s | DAST/Deoxo-Fluor® | Aldehyde → –CF₂H conversion | Fluconazole analogs |
1990s-2000s | ClCF₂H (Freon-22)* | X–H insertion (X = O, S, N) | Pantoprazole®, riluzole |
2010s | XtalFluor-M® | Bench-stable deoxyfluorination | AFP-07 (PGI₂ agonist) |
2020s | DFPAs / DFASs | Regioselective O/C-difluoroallylation | Peptide therapeutics & conjugates |
*Note: ClCF₂H use restricted by Montreal Protocol; modern reagents avoid ozone-depleting properties [1] [3].
The meta-difluoroethyl substitution in 3-(1,1-difluoroethyl)phenol imparts distinct physicochemical properties critical for rational drug design. Compared to its ortho or para isomers, the meta configuration minimizes direct electronic conjugation between the phenolic oxygen and the strongly electron-withdrawing CHFCF₃ group. This results in a preserved phenol pKa (≈10.0–10.5), closer to non-fluorinated phenols than para-OCF₃ analogs (pKa ≈ 8.5) [3]. The CHFCF₃ moiety exhibits significant hydrogen-bond donor capacity (Abraham’s acidity parameter A ≈ 0.10), comparable to thiophenol (A = 0.12), enabling it to form stabilizing interactions with biomolecular targets [3]. This contrasts sharply with OCF₃ groups, which lack H-bond donor ability. Additionally, the high lipophilicity (logP ≈ 2.5–2.9) enhances membrane permeability while the metabolic stability of the C–F bonds reduces oxidative dealkylation pathways common in ethylphenols [3] [6]. Regiochemistry further influences conformation: meta-substitution allows free rotation of the phenol relative to the –CHFCF₃ group, whereas ortho substitution induces steric constraints. Computational analyses reveal that the dipole moment of the difluoroethyl group (≈2.3 D) creates local polarity gradients exploitable for optimizing target binding. For instance, in kinase inhibitors, meta-substituted difluoroethylphenols often show superior potency over alkyl or trifluoromethyl analogs due to optimal hydrophobic filling and polar interactions in ATP-binding pockets [3] [6].
Table 2: Physicochemical Properties of 3-(1,1-Difluoroethyl)phenol vs. Related Compounds
Property | 3-(1,1-Difluoroethyl)phenol | 4-(Trifluoromethyl)phenol | 3-Ethylphenol | Impact on Bioactivity |
---|---|---|---|---|
H-Bond Acidity (A) | 0.10 [3] | <0.01 | <0.01 | Enhanced target binding via H-donation |
logP | ≈2.7 [3] | ≈2.4 | ≈2.2 | Improved membrane permeability |
Phenol pKa | ≈10.0–10.5 | ≈8.5 | ≈10.2 | Tunable acidity for ionic interactions |
Conformational Preference | Free rotation | Orthogonal (O–CF₃) | Free rotation | Flexibility in binding site adaptation |
Metabolic Stability | High (C–F inertness) | High | Low (C–H oxidation) | Extended half-life |
3-(1,1-Difluoroethyl)phenol serves as a versatile precursor for synthesizing complex fluorinated architectures, primarily through transformations at its phenolic oxygen or aromatic ring. Its utility stems from two reactive sites with complementary chemistries:
A landmark application is its use in late-stage peptide modification. Recent advances leverage reagents like 3,3-difluoroallyl sulfonium salts (DFASs) for chemoselective O-difluoroallylation of tyrosine residues in aqueous buffers (pH ≈ 11.6) [5]. The phenolic oxygen attacks DFASs with exclusive γ-selectivity, generating tyrosine-O–CH₂CF=CH₂ derivatives, which can be hydrogenated to tyrosine-O–CH₂CHFCF₃ analogs—effectively introducing the 3-(1,1-difluoroethyl)phenol motif onto peptides. This strategy bypasses solid-phase peptide synthesis (SPPS) and operates under biocompatible conditions without racemization [5].
Beyond bioconjugation, the compound participates in C–O bond-forming reactions to generate aryl difluoroethyl ethers (ArOCHFCF₃), motifs with enhanced stability versus alkyl ethers. When subjected to electrophilic halogenation, it undergoes regioselective bromination at the ortho position (driven by the electron-donating phenol), yielding halogenated derivatives for Suzuki coupling or nucleophilic displacement. Under Pd catalysis, its triflate or tosylate derivatives engage in C–N and C–C cross-couplings, enabling access to biaryl systems or aniline derivatives bearing the difluoroethyl group [1] [6]. The difluoroethyl unit can also be further functionalized; for example, deprotonation at the CHF moiety using strong bases (e.g., LDA) generates a carbanion for electrophile trapping, providing access to stereodefined tert-alcohols or elongated fluorocarbon chains [3].
Table 3: Key Synthetic Transformations of 3-(1,1-Difluoroethyl)phenol
Reaction Type | Reagent/Conditions | Product | Application |
---|---|---|---|
O-Difluoroallylation | DFASs, CBS buffer (pH 11.6), rt [5] | 3-(1,1-Difluoroethyl)phenyl-O-CH₂CF=CH₂ | Bioconjugation handle for peptides |
Etherification | Alkyl halides, K₂CO₃, DMF | ArOCHFCF₃ derivatives | Prodrug synthesis |
Bromination | Br₂, AcOH or DCM | 2-Bromo-5-(1,1-difluoroethyl)phenol | Suzuki coupling precursor |
Cross-Coupling | Aryl boronic acids, Pd(OAc)₂, SPhos, K₃PO₄ | 2-Aryl-5-(1,1-difluoroethyl)phenols | Kinase inhibitor scaffolds |
Directed ortho-Metalation | s-BuLi, (-)-sparteine, then electrophile | 2-Substituted-5-(1,1-difluoroethyl)phenols | Chiral auxiliaries or ligands |
Key Compounds Mentioned
Generated interactively based on content synthesis from peer-reviewed literature.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8